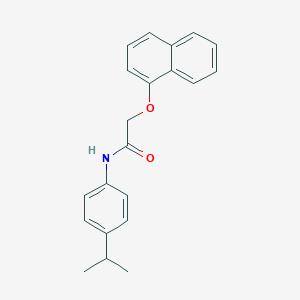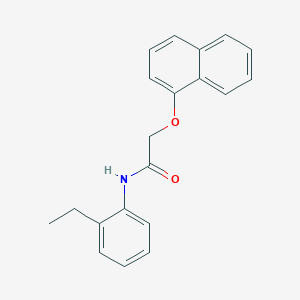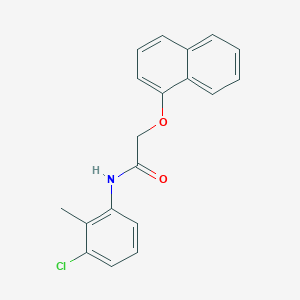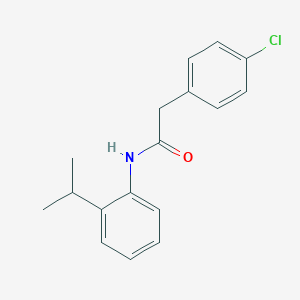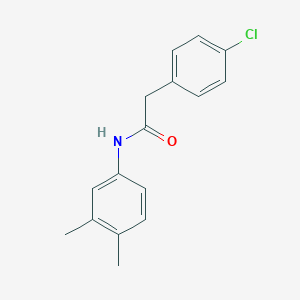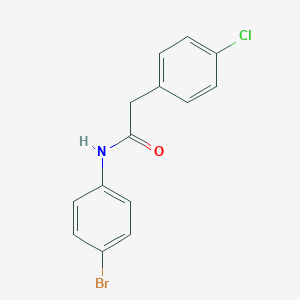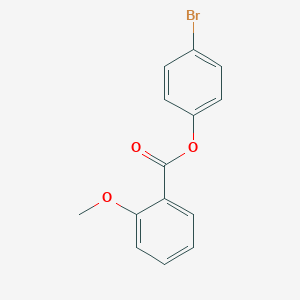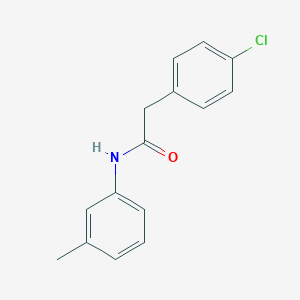
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the family of acetamides. It is commonly known as "4'-chloro-3'-methylacetanilide" or "CMC" and has been widely used in scientific research for its pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide in lab experiments is its well-established pharmacological properties. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, and its long-term safety has not been fully evaluated.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to explore its mechanism of action in more detail, particularly its effects on other signaling pathways involved in cancer and inflammation. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound and evaluating its long-term safety.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide involves the reaction between p-chloroaniline and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the intermediate 4'-chloro-3'-methylacetophenone, which is then treated with ammonia to produce the final product, 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. This method has been optimized and improved over the years to increase the yield and purity of the compound.
科学的研究の応用
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anticancer effects. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Therefore, this compound has the potential to be a promising therapeutic agent for the treatment of various diseases.
特性
分子式 |
C15H14ClNO |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-14(9-11)17-15(18)10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
QSPKWUOHPXLSGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)


